L-rhamnulose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14807-05-7 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m0/s1 |
InChI Key |
QZNPNKJXABGCRC-FUTKDDECSA-N |
SMILES |
CC(C(C(C(=O)CO)O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C(=O)CO)O)O)O |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties and Metabolism
L-rhamnulose is an important intermediate in the metabolism of L-rhamnose. It is primarily produced through the action of L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to this compound. This process is vital for microbial metabolism and has implications in biotechnological applications such as rare sugar production.
Enzymatic Pathways
The enzymatic pathways involving this compound include:
- L-Rhamnose Isomerase : This enzyme facilitates the isomerization of L-rhamnose to this compound, enabling its utilization in various metabolic processes. Studies have shown that L-rhamnose isomerases exhibit broad substrate specificity, making them valuable for producing other rare sugars like D-allose and D-gulose .
- This compound-1-Phosphate Aldolase : This enzyme plays a crucial role in the catabolism of this compound by catalyzing the formation of dihydroxyacetone phosphate and L-lactaldehyde from this compound-1-phosphate. Its structural analysis reveals high stability and potential for industrial applications .
Industrial Applications
This compound has several promising applications across different industries:
- Pharmaceutical Industry : The unique properties of this compound and its derivatives are being explored for drug development. For instance, biocatalysis involving this compound-1-phosphate aldolase can be utilized to synthesize pharmaceutical intermediates efficiently .
- Food Industry : As a rare sugar, this compound can serve as a low-calorie sweetener or a functional ingredient in food products due to its unique taste profile and potential health benefits.
- Biotechnology : The ability to produce rare sugars through enzymatic processes involving this compound positions it as a key player in biotechnological innovations aimed at sustainable production methods .
Case Study 1: Directed Evolution of Enzymes
In a study focusing on the directed evolution of this compound-1-phosphate aldolase (RhaD), researchers developed an in vivo selection system that enhanced the enzyme's efficiency. The findings indicated that engineered variants of RhaD exhibited improved catalytic properties, demonstrating the potential for optimizing enzymes used in industrial applications .
Case Study 2: Microbial Production of Rare Sugars
Research on microbial strains capable of metabolizing L-rhamnose has highlighted their ability to produce various rare sugars through pathways involving this compound. For example, specific strains have been identified that utilize L-rhamnose isomerase to produce D-allose and other valuable sugars, showcasing the versatility of microbial metabolism in sugar production .
Data Tables
| Enzyme | Function | Source Organism |
|---|---|---|
| L-Rhamnose Isomerase | Converts L-rhamnose to this compound | Various microorganisms |
| This compound-1-Phosphate Aldolase | Catalyzes formation of dihydroxyacetone phosphate | Thermotoga maritima |
| L-Lactaldehyde Reductase | Involved in further catabolism of lactaldehyde | Salmonella typhimurium |
Chemical Reactions Analysis
Step 1: Isomerization and Phosphorylation
-
Reaction :
-
Key Enzymes :
-
RhaA (L-rhamnose isomerase): Converts L-rhamnose to L-rhamnulose with >99% conversion efficiency .
-
RhaB (this compound kinase): Transfers a phosphate group from ATP to this compound. Substrate specificity studies show 100% activity for this compound and 81.3% for L-fuculose, but no activity for L-rhamnose or L-fucose .
-
| Substrate | RhaB Activity (%) |
|---|---|
| This compound | 100 |
| L-fuculose | 81.3 |
| L-rhamnose | ND |
| L-fucose | ND |
| ND: No detectable activity |
Step 2: Dephosphorylation
Metabolic Degradation Pathways
In bacteria like Escherichia coli, this compound is catabolized via phosphorylation and aldol cleavage:
Aldolase-Catalyzed Reactions
This compound-1-phosphate aldolase (Rhu1PA) from Thermotoga maritima enables stereoselective synthesis of complex molecules:
-
Reaction Scope :
| Substrate Type | Diastereomer Ratio (L-threo:D-erythro) | Conversion (%) |
|---|---|---|
| Nitroaldehydes | 95:5 to 75:25 | 100 |
| N-Cbz-aminoaldehydes | 32:68 to >95:5 | 40–60 |
-
Advantages :
Epimerization and Isomerization
This compound serves as a precursor for rare sugars via enzymatic transformations:
-
Epimerization : Converted to 6-deoxy-L-xylo-hexulose using epimerases .
-
Isomerization : Reversible equilibrium with L-rhamnose under catalytic conditions (RhaA) .
Industrial-Scale Production
A scalable two-step strategy achieves gram-scale synthesis :
-
One-Pot Enzymatic Reaction : Combines RhaA and RhaB for isomerization/phosphorylation.
-
Silver Nitrate Precipitation : Removes ATP/ADP byproducts, simplifying purification .
Structural and Mechanistic Insights
Comparison with Similar Compounds
Table 1. Specific Activity of Glucose Isomerase (GI) on Various Substrates
| Substrate | Product | Specific Activity (μmol/min/mg) |
|---|---|---|
| D-Glucose | D-Fructose | 367 ± 32 |
| L-Rhamnose | This compound | 103 ± 11 |
| D-Ribose | D-Ribulose | 87 ± 7 |
Metabolic Pathway Specificity
The L-rhamnose catabolic pathway shares similarities with pathways for other deoxy sugars, such as L-fucose and D-arabinose, but diverges in key enzymatic steps:
- L-Fucose: Metabolized via L-fucose isomerase to L-fuculose, which is phosphorylated and cleaved by a dedicated aldolase.
- D-Arabinose: Converted to D-ribulose by D-arabinose isomerase, but its downstream metabolism lacks the phosphorylation step seen in this compound processing .
Key Differentiator: this compound kinase (RhaB) is essential for phosphorylating this compound to its 1-phosphate form, a step absent in pathways for non-phosphorylated sugars like L-fuculose .
Substrate Specificity of Enzymes
In contrast, D-tagatose 3-epimerase (DTE) and fructose kinase (HK) demonstrate cross-reactivity:
- DTE : Catalyzes the epimerization of this compound to 6-deoxy-L-psicose, achieving an equilibrium ratio of 35:15 (this compound:6-deoxy-L-psicose) .
- HK : Phosphorylates 6-deoxy-L-psicose but shows negligible activity toward this compound (<0.1%), underscoring structural constraints in enzyme-substrate interactions .
Table 2. Equilibrium Ratios in Enzymatic Conversions
Structural and Functional Analogues
- 6-Deoxy-L-psicose : A C-3 epimer of this compound, produced via DTE. It shares similar applications in food and pharmaceuticals but differs in phosphorylation susceptibility .
- L-Fuculose : Structurally analogous to this compound (both 6-deoxyketohexoses) but metabolized without phosphorylation, enabling distinct regulatory mechanisms in E. coli .
- D-Allose : A rare sugar synthesized via L-RI from D-allulose. Unlike this compound, D-allose has antihypertensive properties, showcasing functional divergence despite shared enzymatic production routes .
Q & A
Q. How can researchers ensure data integrity in studies involving novel this compound pathways?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like GenBank or ChEMBL. Document protocols using platforms like Protocols.io . Validate key findings via independent replication in collaboration with third-party labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
